molecular formula C8H6F4S B6335164 2-Fluoro-4-(trifluoromethylthio)toluene CAS No. 1357625-47-8

2-Fluoro-4-(trifluoromethylthio)toluene

Cat. No.: B6335164
CAS No.: 1357625-47-8
M. Wt: 210.19 g/mol
InChI Key: PPGWUKLDPMNNHY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethylthio)toluene is a fluorinated aromatic compound characterized by a toluene backbone substituted with a fluorine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position. The -SCF₃ group is a strong electron-withdrawing substituent, imparting high lipophilicity and chemical stability, making such compounds valuable in agrochemical and pharmaceutical research .

Properties

IUPAC Name

2-fluoro-1-methyl-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4S/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGWUKLDPMNNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Substitution

Electrophilic trifluoromethylthiolation of pre-fluorinated toluene derivatives offers a direct route. As demonstrated in RSC Adv. 2015 , trifluoromethylthiolation reagents such as N-trifluoromethylthiosaccharin (1) enable functionalization of electron-rich aromatics. For 2-fluorotoluene, the electron-withdrawing fluorine atom at the 2-position deactivates the ring, directing electrophilic attack to the 4-position.

Reaction conditions :

  • Catalyst : Methanesulfonic acid (MSA) enhances electrophilicity of the -SCF₃ group.

  • Solvent : Dichloromethane (DCM) at 25°C facilitates moderate yields (60–75%).

  • Limitations : Competing ring trifluoromethylthiolation may occur if steric hindrance is insufficient.

Copper-Mediated Thiolation

Transition metal catalysis, particularly with copper, enables efficient C–S bond formation. A method from CCS Chem. 2021 employs Cu(MeCN)₄PF₆ with CF₃SO₂Na under visible-light irradiation. While this study focuses on alkenes, adapting the protocol for aromatic systems involves:

  • Substrate design : 2-Fluoro-4-iodotoluene as a coupling partner.

  • Catalytic system : Ir(dF(CF₃)ppy)₂(dtbbpy) as a photocatalyst and Cu(I) for radical generation.

  • Additives : K₂S₂O₈ and PPh₃ enhance trifluoromethylthiolate (SCF₃⁻) formation.

Yield optimization :

  • Temperature : Room temperature minimizes side reactions.

  • Time : 6–12 hours balances conversion and selectivity.

Sequential Functionalization via Sulfur-Containing Intermediates

Sulfonyl Chloride to Trifluoromethylthio Conversion

The synthesis of 4-fluoro-2-(methylsulfonyl)toluene illustrates a two-step process:

  • Sulfonation : 5-Fluoro-2-methylbenzenesulfonyl chloride reacts with hydrazine in tetrahydrofuran (THF).

  • Alkylation : Methyl iodide in ethanol with sodium acetate yields the methyl sulfone.

For 2-fluoro-4-(trifluoromethylthio)toluene, this approach could be modified:

  • Replace methyl iodide with a trifluoromethylthiolating agent (e.g., CF₃SCl).

  • Use copper catalysts to facilitate C–SCF₃ bond formation.

Critical parameters :

  • Purification : Silica gel chromatography (4:1 hexanes/EtOAc) resolves sulfone byproducts.

  • Yield : 73% reported for methyl sulfone suggests scalability.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents/Catalysts Yield Advantages Limitations
Diazotizationortho-ToluidineHF, NaNO₂70–80%High regioselectivityMulti-step, hazardous intermediates
Electrophilic2-FluorotolueneN-Trifluoromethylthiosaccharin60–75%Direct functionalizationCompeting ring substitution
Copper-Catalyzed2-Fluoro-4-iodotolueneCu(MeCN)₄PF₆, CF₃SO₂Na50–65%Mild conditionsRequires specialized catalysts
Photocatalytic2-Fluoro-4-vinyltoluene[Ir] photocatalyst, K₂S₂O₈55–70%Dual functionalizationLimited substrate scope

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethylthio)toluene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts for Suzuki–Miyaura coupling , as well as other transition metal catalysts for various transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Fluoro-4-(trifluoromethylthio)toluene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research.

    Medicine: Its potential biological activity has led to investigations into its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its distinct chemical properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(trifluoromethylthio)toluene exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets . This interaction can lead to various biochemical effects, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The 4-position substituent significantly influences the electronic and physical properties of fluorinated toluene derivatives:

Compound Name Substituent at 4-Position Key Electronic Effects Lipophilicity (LogP)*
2-Fluoro-4-(trifluoromethylthio)toluene -SCF₃ Strong electron withdrawal, high stability High (~3.5)
2-Fluoro-4-((trimethylsilyl)ethynyl)benzonitrile -C≡C-Si(CH₃)₃ Moderate electron withdrawal, steric bulk Moderate (~2.8)
4-(2-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylbut-3-yn-2-ol -OCF₃ Electron withdrawal (weaker than -SCF₃) Moderate (~3.0)
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol -S-CH₂CH₂OH Mixed electronic effects (polar -OH) Low (~1.2)

*Estimated based on substituent contributions.

  • Trifluoromethylthio (-SCF₃) : Exhibits greater electron-withdrawing capacity than -OCF₃ due to sulfur’s lower electronegativity, enhancing resonance stabilization. This group also increases lipophilicity, favoring membrane permeability in bioactive molecules .
  • Trimethylsilyl ethynyl (-C≡C-SiMe₃): Provides steric hindrance and moderate electron withdrawal, useful in cross-coupling reactions (e.g., Sonogashira coupling) .
  • Thioethanol (-S-CH₂CH₂OH): Introduces polarity, reducing lipophilicity but enabling hydrogen bonding .

Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C)
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol C₉H₅F₇OS 293.99 16–17 83–85 (2 Torr)
2-Fluoro-4-((trimethylsilyl)ethynyl)benzonitrile C₁₂H₁₁FNSi 248.31 Not reported Not reported
4-(2-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylbut-3-yn-2-ol C₁₂H₁₀F₄O₂ 278.20 Not reported 104 (200 mmHg)
  • Thermal Stability : The -SCF₃ group enhances thermal stability compared to -OCF₃, as seen in higher boiling points of sulfur-containing analogs .
  • Crystallinity : Nitrile derivatives (e.g., ) often crystallize readily due to dipole interactions, whereas thioethers may require distillation .

Q & A

Basic: What are the common synthetic routes for 2-Fluoro-4-(trifluoromethylthio)toluene, and how are reaction progress and purity monitored?

Synthesis typically involves halogenation or nucleophilic substitution reactions. For example, fluorination at the 2-position and introduction of the trifluoromethylthio group via thiolation or sulfur-based reagents. Sodium hydride (NaH) or triethylamine (Et3_3N) may act as catalysts, with tetrahydrofuran (THF) as a solvent (similar to methods in ). Reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Post-synthesis, purification via column chromatography or distillation under reduced pressure ensures purity (e.g., 86.4% yield achieved in ).

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing 2-Fluoro-4-(trifluoromethylthio)toluene?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves structural features, such as fluorine and sulfur substituents. X-ray crystallography provides crystallographic data for unambiguous confirmation (as in ). High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. SMILES and InChIKey identifiers (e.g., QNQRDYVNFVFUES-UHFFFAOYSA-N from ) aid in computational validation.

Advanced: How can researchers optimize the yield and purity of 2-Fluoro-4-(trifluoromethylthio)toluene in multi-step syntheses?

Optimization requires adjusting reaction variables:

  • Catalyst loading : Higher NaH concentrations may accelerate fluorination but risk side reactions.
  • Temperature control : Reflux conditions (e.g., 104°C in ) enhance reaction rates while minimizing decomposition.
  • Purification : Distillation under reduced pressure or gradient column chromatography improves purity. Analytical cross-validation (e.g., GC-MS and NMR) identifies impurities, guiding iterative refinement .

Advanced: What computational approaches are used to predict the electronic properties of 2-Fluoro-4-(trifluoromethylthio)toluene, and how do they guide experimental design?

Density functional theory (DFT) calculates electronic properties like frontier molecular orbitals and electrostatic potential surfaces. These predict reactivity toward electrophiles/nucleophiles, guiding solvent selection or catalyst design. Canonical SMILES (e.g., C1=CC(=C(C=C1SC(F)(F)F)F)C from ) enables molecular docking studies to explore biological interactions .

Basic: What safety precautions are essential when handling 2-Fluoro-4-(trifluoromethylthio)toluene, based on its GHS classification?

Refer to GHS hazard codes (e.g., H302, H315 for toxicity and skin irritation ). Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers at room temperature, avoiding moisture. Emergency protocols should include neutralization of spills with inert adsorbents .

Advanced: How can conflicting data on the reactivity of 2-Fluoro-4-(trifluoromethylthio)toluene under varying conditions be systematically resolved?

Controlled experiments isolate variables (e.g., solvent polarity, temperature). For example:

  • Replicate reactions in polar (DMF) vs. non-polar (toluene) solvents.
  • Compare catalytic systems (NaH vs. Et3_3N).
  • Use standardized analytical protocols (e.g., ASTM methodologies ) to ensure consistency. Cross-correlate NMR, GC-MS, and HPLC data to identify outliers .

Basic: What are the potential applications of 2-Fluoro-4-(trifluoromethylthio)toluene in pharmaceutical or agrochemical research?

Fluorinated aromatics are key intermediates in drug discovery. This compound’s electron-withdrawing groups may enhance binding to biological targets (e.g., enzymes or receptors). Structure-activity relationship (SAR) studies can optimize bioactivity, leveraging its stability and lipophilicity for agrochemical design .

Advanced: What strategies are employed to investigate the environmental degradation pathways of 2-Fluoro-4-(trifluoromethylthio)toluene?

Degradation studies under controlled pH/temperature conditions identify metabolites via GC-MS. Biogenic vs. petrogenic origin analysis (e.g., ASTM methods ) differentiates degradation products. Computational models predict hydrolysis or photolysis pathways, validated by high-resolution mass spectrometry (HRMS) .

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